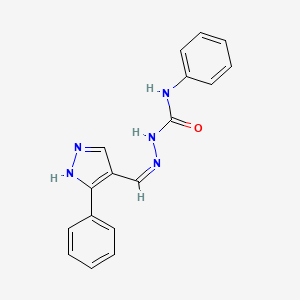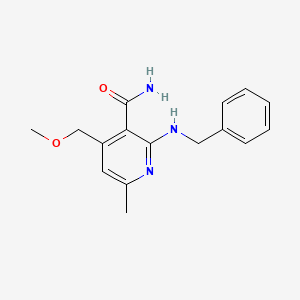
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a semicarbazone derivative and has been synthesized using various methods. The aim of
作用机制
The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy and X-ray crystallography. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal experiments. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone. One of the directions is the synthesis of new derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs for various diseases. In addition, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biological effects. Its mechanism of action is not fully understood, but it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone can be synthesized using different methods. One of the most common methods is the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with phenylsemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to be effective in treating Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the synthesis of other biologically active compounds.
属性
IUPAC Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(20-15-9-5-2-6-10-15)22-19-12-14-11-18-21-16(14)13-7-3-1-4-8-13/h1-12H,(H,18,21)(H2,20,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPSQXGKSITCA-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N\NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B6139527.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)